[(5-Bromo-2-methylphenyl)methyl](methyl)amine
Description
(5-Bromo-2-methylphenyl)methylamine (CAS: 216873-88-0) is a brominated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, with a methylamine group attached to the benzylic carbon. The compound is listed with a purity of ≥95% but lacks extensive literature data on its synthesis, reactivity, or applications . Its SMILES notation is CC1=C(C=C(C=C1)Br)CNC, and its InChIKey is WJYVTRPDQXLJOQ-UHFFFAOYSA-N, highlighting its stereochemical uniqueness .
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYVTRPDQXLJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (5-Bromo-2-methylphenyl)methylamine are currently unknown. This compound is a relatively new entity and research into its specific targets is ongoing.
Biochemical Pathways
It has been suggested that this compound may be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown.
Result of Action
Biological Activity
(5-Bromo-2-methylphenyl)methylamine is a chemical compound characterized by its unique structure, which includes a bromine atom and a methyl group on a phenyl ring, along with a methylamine functional group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory research.
The compound's structural features contribute significantly to its biological activity. The presence of the bromine atom enhances lipophilicity, while the methylamine group can participate in hydrogen bonding and other interactions with biological targets. The following table summarizes the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H14BrN |
| Molecular Weight | 256.19 g/mol |
| SMILES | CC1=C(C=C(C=C1)Br)CNC |
| InChI | InChI=1S/C10H14BrN/... |
Anticancer Properties
Recent studies have indicated that (5-Bromo-2-methylphenyl)methylamine and its derivatives exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a potential therapeutic role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (5-Bromo-2-methylphenyl)methylamine. Modifications to the pyrazole ring or the aromatic substituents can significantly influence pharmacological properties. The following table illustrates some compounds with similar structures and their associated biological activity potential:
| Compound Name | Pyrazole Core | Aromatic Substituent | Amine Group | Biological Activity Potential |
|---|---|---|---|---|
| (5-Bromo-2-methylphenyl)methylamine | Yes | Yes | Yes | High |
| 5-(4-Bromophenyl)-1H-pyrazole | Yes | Yes | No | Moderate |
| 4-Amino-1H-pyrazole | Yes | No | No | Low |
| 5-Methyl-1H-pyrazole | Yes | No | No | Moderate |
This comparison highlights how structural variations influence both chemical reactivity and biological activity.
Synthesis Methods
The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves several key steps, including:
- Bromination : Introducing the bromine atom onto the aromatic ring.
- Methylation : Adding methyl groups to enhance lipophilicity.
- Amine Formation : Converting suitable precursors into the final amine product.
These methods allow for efficient synthesis and enable further exploration of its derivatives for enhanced biological activity.
Case Studies
Several case studies have explored the therapeutic potential of (5-Bromo-2-methylphenyl)methylamine:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
- Inflammation Reduction : Another study focused on its ability to downregulate TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent.
- Pharmacokinetics : Research assessing the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, supporting further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (5-Bromo-2-methylphenyl)methylamine and analogous compounds:
| Compound Name | Molecular Formula | Key Substituents | Structural Features | Potential Applications/Properties | References |
|---|---|---|---|---|---|
| (5-Bromo-2-methylphenyl)methylamine | C₉H₁₂BrN | 5-Br, 2-CH₃, CH₂NHCH₃ | Brominated benzylamine, primary amine | Building block for pharmaceuticals, ligands | |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | C₉H₁₂BrNO | 2-Br, 5-OCH₃, CH₂NHCH₃ | Methoxy group (electron-donating) | Enhanced solubility, potential CO₂ capture | |
| {[5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine | C₁₂H₁₄BrN₃ | Pyrazole ring, 5-Br, 2-CH₃ | Heterocyclic nitrogen atoms | Medicinal chemistry, enzyme inhibition | |
| [(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine | C₁₃H₁₄BrNS | Thiophene ring, 4-CH₃ | Electron-rich sulfur heterocycle | Catalysis, materials science | |
| (5-Bromo-2-methylphenyl)methylamine | C₁₀H₁₄BrN | Ethylamine (CH₂NHCH₂CH₃) | Increased hydrophobicity | Improved metabolic stability |
Key Comparisons :
Heterocyclic derivatives (e.g., pyrazole, thiophene) introduce nitrogen or sulfur atoms, altering electronic properties and enabling coordination chemistry or π-π stacking interactions .
Steric and Solubility Profiles :
- The ethylamine analog (5-Bromo-2-methylphenyl)methylamine has higher lipophilicity due to the ethyl group, which may improve membrane permeability but reduce aqueous solubility .
- Methoxy-substituted analogs exhibit better solubility in polar solvents compared to the methyl-substituted target compound .
Functional Applications: Pyrazole- and thiophene-containing analogs are often explored in medicinal chemistry for targeting enzymes or receptors due to their heterocyclic pharmacophores . Tertiary amines like methyl diethanolamine (MDEA, ) are used in CO₂ capture, but the primary amine in the target compound may offer different adsorption kinetics due to higher nucleophilicity .
Synthetic Accessibility :
- Brominated benzylamines are typically synthesized via Ullmann coupling or nucleophilic substitution, but the lack of specific data for the target compound limits direct synthetic comparisons .
Research Findings and Data Tables
Physicochemical Properties :
| Property | (5-Bromo-2-methylphenyl)methylamine | (2-Bromo-5-methoxyphenyl)methyl(methyl)amine |
|---|---|---|
| Molecular Weight (g/mol) | 214.1 | 230.1 |
| Calculated LogP (XlogP) | ~2.1 (estimated) | ~1.8 |
| Hydrogen Bond Donors | 1 | 1 |
| Topological Polar Surface Area (Ų) | 21.3 | 29.5 |
CO₂ Adsorption Comparison (Hypothetical) :
| Compound Type | CO₂ Adsorption Capacity (mmol/g) | Mechanism |
|---|---|---|
| [(5-Bromo-2-methyl)benzyl]amine | Not reported | Potential chemical adsorption |
| MDEA-activated mesoporous carbon | 2.63 (at 43 wt.% MDEA) | Chemisorption via amine-CO₂ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
